molecular formula C13H19NO B150785 (1-Benzyl-4-piperidyl)methanol CAS No. 67686-01-5

(1-Benzyl-4-piperidyl)methanol

Cat. No.: B150785
CAS No.: 67686-01-5
M. Wt: 205.3 g/mol
InChI Key: FLQPYEOKVZYXRL-UHFFFAOYSA-N
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Description

(1-Benzyl-4-piperidyl)methanol is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group attached to the fourth carbon of the piperidine ring.

Scientific Research Applications

(1-Benzyl-4-piperidyl)methanol has several applications in scientific research:

Safety and Hazards

“(1-Benzyl-4-piperidyl)methanol” is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The compound is considered an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-piperidyl)methanol typically involves the reduction of N-benzyl ethyl isonipecotate. The process can be summarized as follows:

    Reactants: N-Benzyl ethyl isonipecotate and vitride (sodium bis(2-methoxyethoxy)aluminum hydride).

    Solvent: Toluene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere at room temperature. The mixture is stirred for approximately 2 hours.

    Workup: After the reaction is complete, the mixture is quenched with chilled water. The organic phase is separated and dried over anhydrous sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-4-piperidyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzylpiperidine-4-carboxylic acid.

    Reduction: Benzylpiperidine.

    Substitution: Various substituted benzylpiperidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-piperidyl)methanol is primarily related to its interaction with neurotransmitter receptors in the central nervous system. The compound can modulate the activity of receptors such as dopamine and serotonin receptors, leading to various pharmacological effects. The hydroxymethyl group allows for further functionalization, which can enhance its binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

  • (1-Methyl-4-piperidinyl)(diphenyl)methanol
  • 1-Benzyl-3-phenyl-3-piperidinol
  • [1-(2-Aminoethyl)-4-piperidinyl]methanol

Comparison: (1-Benzyl-4-piperidyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications. Its benzyl group provides a site for further chemical modifications, enhancing its utility in synthetic chemistry .

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQPYEOKVZYXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353105
Record name (1-Benzyl-4-piperidyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-01-5
Record name 1-(Phenylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzyl-4-piperidyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.42 g (0.0375 mol) of lithium aluminium hydride were suspended in 20 ml of THF. 1.548 g (0.00623 mol) of ethyl 1-benzylpiperidine-4-carboxylate were slowly added dropwise at 0°. The mixture was heated to 70° and boiled at reflux for 16 hrs. The reaction mixture was treated with 70 ml of ethyl acetate, 6.5 ml of water and 1.5 ml of 2N aqueous NaOH. The mixture was stirred for 1 hr., the precipitate was filtered off and the filtrate was concentrated. The residue was chromatographed on silica gel with methanol/dichloromethane (1:9) as the eluent. 1.16 g (91%) of 1-benzyl-4-hydroxymethylpiperidine were obtained.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.548 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1-benzyl-4-carboethoxypiperidine (74.3 g, 0.300 mole) in anhydrous Et2O (740 mL) was stirred at 0° C. under N2. Lithium aluminum hydride (11.4 g, 0.300 mole) was added in small portions over 0.5 hours. After an additional 2.5 hours, the reaction was carefully quenched with H2O (740 mL). The mixture was filtered through a Celite pad and rinsed with ethyl acetate (EtOAc), then the layers were separated. The aqueous layer was saturated with NaCl, then extracted with EtOAc (3×100 mL). The combined organics were extracted with brine, dried (MgSO4), and concentrated in vacuo. The resulting crude product was vacuum distilled, bp ~144° C. at 0.1 mm Hg, to yield the alcohol (55.8 g,91%) as a colorless, viscous oil. Analysis: Calculated for C13H19NO: C,76.06; H,9.33; N,6.82; found: C,75.87; H,9.16; N,6.55.
Quantity
74.3 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-4-piperidyl)methanol
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Q & A

Q1: What is the significance of synthesizing 1-benzyl-4-piperidinecarboxaldehyde from (1-benzyl-4-piperidyl)methanol?

A1: While the abstract itself doesn't delve into the applications of 1-benzyl-4-piperidinecarboxaldehyde, it highlights the importance of a practical synthesis method for this compound. The research presents a novel method for preparing 1-benzyl-4-piperidinecarboxaldehyde using this compound as the starting material []. This suggests that 1-benzyl-4-piperidinecarboxaldehyde likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or other industrial applications. The simplicity, high yield, and high purity of the presented method [] indicate its suitability for industrial production, further emphasizing the compound's potential value.

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